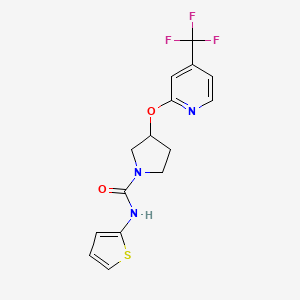
N-(thiophen-2-yl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, often utilizing malonamide, aldehydes, and malononitrile in water, employing triethylamine as a base at room temperature. These methods are characterized by their efficiency and the ability to yield complex structures through relatively simple processes (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction and computational chemistry methods, including Density Functional Theory (DFT). These studies reveal the intricate arrangements of atoms and the molecular conformations essential for their biological activities (Zhou et al., 2021).
Chemical Reactions and Properties
Various chemical reactions, including acid-catalyzed ring openings and intramolecular oxidative bond formations, have been explored to understand the reactivity and functional group transformations in pyrrolidine-1-carboxamides. These reactions lead to the formation of new compounds with diverse structures and potential applications (Gazizov et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, have been studied using various analytical techniques. These properties are crucial for the compound's application in different domains, including material science and pharmaceuticals (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for undergoing a range of chemical transformations, have been extensively investigated. These studies provide insights into the compound's utility in synthetic chemistry and its interaction with biological targets (Zhou et al., 2008).
Wissenschaftliche Forschungsanwendungen
Bioinorganic Chemistry
One significant area of research has been the exploration of this compound's bioinorganic relevance, particularly in the synthesis and characterization of metal complexes. For example, complexes of Co(II) with Schiff bases derived from thiophene-containing ligands have been synthesized, showcasing the coordination of the ligand to the metal ion through various atoms including the carbonyl oxygen and sulfur. These complexes have been evaluated for their antimicrobial activities, demonstrating higher efficacy compared to the free ligand, indicating the potential for developing new antimicrobial agents (Singh, Das, & Dhakarey, 2009).
Heterocyclic Synthesis
The compound also plays a crucial role in the synthesis of heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been utilized in the synthesis of various heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives. These compounds exhibit a broad spectrum of potential applications, ranging from materials science to pharmaceuticals, highlighting the versatility of thiophene-containing compounds in synthetic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Biological Activity and Potential Applications
Research has also focused on the synthesis of derivatives and analogues of N-(thiophen-2-yl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide for their potential biological activities. For example, derivatives have been synthesized and evaluated for their cardiotonic activity, showcasing the utility of modifying the thiophene moiety to enhance biological efficacy. Such studies are instrumental in guiding the development of new therapeutic agents (Nate, Sekine, Oda, Aoe, Nakai, Wada, Takeda, Yabana, & Nagao, 1987).
Eigenschaften
IUPAC Name |
N-thiophen-2-yl-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S/c16-15(17,18)10-3-5-19-12(8-10)23-11-4-6-21(9-11)14(22)20-13-2-1-7-24-13/h1-3,5,7-8,11H,4,6,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFITDRLAGHEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-yl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2493527.png)
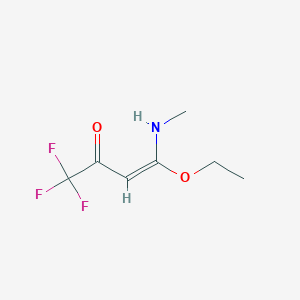
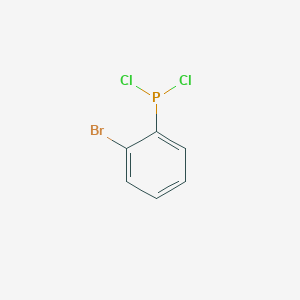
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)


![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)

![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)
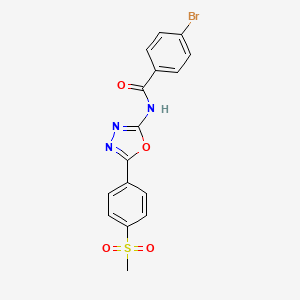
![N-[3-Oxo-3-[3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2493545.png)
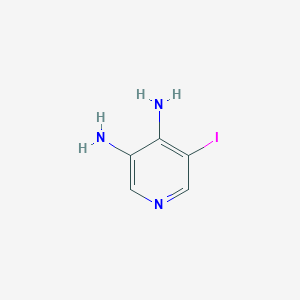
![Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2493547.png)
![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)